molecular formula C12H14FNO2 B13743770 2-[(2-fluorophenyl)methyl]-L-Proline CAS No. 1049980-34-8

2-[(2-fluorophenyl)methyl]-L-Proline

Cat. No.: B13743770
CAS No.: 1049980-34-8
M. Wt: 223.24 g/mol
InChI Key: BWPBAGONMSRISC-GFCCVEGCSA-N
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Description

Contextualization within L-Proline Derivative Chemistry

L-proline, a unique proteinogenic amino acid, features a secondary amine incorporated into a five-membered pyrrolidine (B122466) ring. sigmaaldrich.comnih.gov This rigid structure imposes significant conformational constraints on the peptide backbone, influencing protein folding and stability. sigmaaldrich.comorganic-chemistry.org The field of L-proline derivative chemistry involves the synthesis and study of molecules that are structurally analogous to L-proline. organic-chemistry.orgmedchemexpress.com These derivatives often exhibit modified physicochemical and biological properties, making them valuable tools in medicinal chemistry and chemical biology. sigmaaldrich.comorganic-chemistry.orgmedchemexpress.com

Rationale for Investigating 2-[(2-Fluorophenyl)methyl]-L-Proline

The investigation of this compound is driven by the strategic incorporation of a fluorinated phenylmethyl group at the 2-position of the L-proline scaffold. The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate various properties. tandfonline.comnih.gov Fluorine's high electronegativity can alter the electronic environment of the molecule, potentially influencing its binding affinity to biological targets. tandfonline.com The substitution of hydrogen with fluorine can also block sites of metabolic oxidation, thereby increasing the metabolic stability and bioavailability of a compound. tandfonline.comnih.gov

Furthermore, the presence of the 2-fluorophenylmethyl group introduces a significant steric and electronic perturbation to the proline ring. This modification is expected to have a profound impact on the conformational preferences of the molecule, which could be exploited in the design of conformationally constrained peptides or small molecule inhibitors. The specific placement of the fluorine atom on the phenyl ring allows for the exploration of specific interactions, such as hydrogen bonding or dipole-dipole interactions, with target macromolecules.

Overview of Prior Research on Fluorinated Proline Analogues

Research into fluorinated proline analogues has been an active area of investigation. Much of the focus has been on the synthesis and conformational analysis of prolines fluorinated at the 3- and 4-positions of the pyrrolidine ring. ljmu.ac.uked.ac.uknih.gov These studies have demonstrated that the stereospecific placement of fluorine can significantly influence the pucker of the proline ring and the cis/trans isomer ratio of the preceding peptide bond. ljmu.ac.uknih.gov For instance, 4(R)-fluoroproline tends to favor a Cγ-exo ring pucker and a higher population of the trans amide bond isomer, while 4(S)-fluoroproline favors a Cγ-endo pucker and a higher population of the cis isomer. nih.gov

Fluorinated prolines have been utilized as sensitive 19F NMR probes to study protein conformation, dynamics, and interactions. ljmu.ac.ukacs.orged.ac.uk The fluorine nucleus provides a clean spectroscopic window, allowing for detailed analysis of the local environment within a protein. While extensive research exists for prolines with fluorine directly on the pyrrolidine ring, the exploration of proline derivatives with fluorinated substituents at other positions, such as the 2-position, represents a more recent and less explored area of this field.

Academic Research Scope and Objectives

The primary objective of research into this compound is to systematically evaluate the impact of the 2-(2-fluorophenyl)methyl substituent on the chemical and biological properties of the L-proline scaffold. This encompasses several key research aims:

Synthesis and Characterization: To develop efficient and stereocontrolled synthetic routes to this compound and to fully characterize its chemical structure and properties.

Conformational Analysis: To investigate the conformational preferences of the pyrrolidine ring and the influence of the substituent on the cis/trans isomerization of the N-acyl derivatives through computational and experimental methods, such as NMR spectroscopy.

Biological Evaluation: To assess the potential biological activity of this compound and its derivatives in relevant biochemical assays. This could include evaluating its potential as an enzyme inhibitor or as a component of bioactive peptides.

Structure-Activity Relationship (SAR) Studies: To understand the relationship between the structural features of this compound and its observed biological activity. This involves comparing its properties to other L-proline derivatives to elucidate the specific contributions of the fluorinated substituent.

The research aims to contribute to the fundamental understanding of how fluorinated substituents can be used to modulate the properties of amino acids and to provide a basis for the rational design of novel proline-based therapeutic agents and research tools.

Data Tables

Table 1: Physicochemical Properties of L-Proline and a Representative Fluorinated Analogue

PropertyL-Proline4(R)-Fluoro-L-proline
Molecular FormulaC5H9NO2C5H8FNO2
Molecular Weight115.13 g/mol 133.12 g/mol
Ring Pucker PreferenceNegligible differenceCγ-exo nih.gov
Amide Conformer Stability-Higher stability to the trans-conformer nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1049980-34-8

Molecular Formula

C12H14FNO2

Molecular Weight

223.24 g/mol

IUPAC Name

(2R)-2-[(2-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C12H14FNO2/c13-10-5-2-1-4-9(10)8-12(11(15)16)6-3-7-14-12/h1-2,4-5,14H,3,6-8H2,(H,15,16)/t12-/m1/s1

InChI Key

BWPBAGONMSRISC-GFCCVEGCSA-N

Isomeric SMILES

C1C[C@@](NC1)(CC2=CC=CC=C2F)C(=O)O

Canonical SMILES

C1CC(NC1)(CC2=CC=CC=C2F)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for 2 2 Fluorophenyl Methyl L Proline

Retrosynthetic Analysis and Pathway Design

A retrosynthetic analysis of 2-[(2-fluorophenyl)methyl]-L-Proline suggests several potential synthetic pathways. The most direct approach involves a disconnection of the C2-C bond between the pyrrolidine (B122466) ring and the benzylic carbon. This disconnection points to a key synthetic step: the stereoselective alkylation of a proline-derived enolate or its equivalent with an electrophilic 2-fluorobenzyl species, such as 2-fluorobenzyl bromide.

This primary disconnection strategy is outlined below:

Target Molecule: this compound

Key Disconnection (C2-C bond): This leads to two synthons:

A chiral proline enolate synthon (nucleophile).

A 2-fluorobenzyl cation synthon (electrophile).

Corresponding Reagents:

An N-protected L-proline ester, which can be deprotonated to form a chiral enolate.

2-fluorobenzyl halide (e.g., bromide or iodide).

The critical challenge in this pathway is to control the facial selectivity of the enolate alkylation to ensure the correct (S)-configuration is maintained at the C2 position. The inherent chirality of the L-proline scaffold can influence the stereochemical outcome, a principle often referred to as "self-reproduction of chirality". nih.gov However, achieving high diastereoselectivity often requires the use of external directing groups, such as chiral auxiliaries.

An alternative retrosynthetic approach could involve the construction of the pyrrolidine ring itself as a final step, for example, through an intramolecular cyclization of a linear precursor. However, the stereoselective alkylation of a pre-existing proline scaffold is generally a more convergent and commonly employed strategy for synthesizing 2-substituted proline analogues. researchgate.net

Enantioselective Synthesis Approaches

Achieving high enantiopurity in the synthesis of this compound is paramount. Several established strategies in asymmetric synthesis are applicable to this target.

Asymmetric catalysis offers an elegant route to enantiomerically enriched products by using a small amount of a chiral catalyst to generate a large quantity of the desired stereoisomer. For the target molecule, this could involve the catalytic asymmetric alkylation of a glycine-derived Schiff base with 1-bromo-1-(2-fluorophenyl)prop-2-ene under phase-transfer conditions, followed by cyclization. nih.gov Chiral phase-transfer catalysts, often derived from cinchona alkaloids, can create a chiral environment around the reacting species, directing the alkylation to a specific face of the nucleophile. nih.gov

Another catalytic approach involves the use of chiral metal complexes. For instance, palladium-catalyzed asymmetric allylic alkylation (AAA) could be envisioned if a suitable prochiral substrate is designed. While more commonly applied to other systems, the principles of using chiral ligands (e.g., phosphoramidites) to control the stereochemistry of C-C bond formation are broadly applicable. nih.gov

The use of a chiral auxiliary is one of the most reliable and well-documented methods for the diastereoselective alkylation of amino acids. wikipedia.orgsigmaaldrich.com In this strategy, the proline starting material is temporarily attached to a chiral molecule (the auxiliary), which directs the stereochemical course of a subsequent reaction before being cleaved.

A prominent example is the Seebach methodology, which utilizes an auxiliary derived from pivalaldehyde and proline itself to form a rigid bicyclic lactam system. researchgate.netorgsyn.org The synthetic sequence would be as follows:

Formation of the Auxiliary: L-proline is condensed with pivalaldehyde to form a single diastereomer of a 2-tert-butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one. orgsyn.org

Diastereoselective Alkylation: The bicyclic lactam is deprotonated with a strong base like lithium diisopropylamide (LDA) to form a chiral, non-racemic enolate. This enolate reacts with an electrophile, in this case, 2-fluorobenzyl bromide. The bulky tert-butyl group of the auxiliary effectively shields one face of the enolate, forcing the electrophile to approach from the opposite, less hindered face, thus ensuring high diastereoselectivity. researchgate.net

Auxiliary Removal: The alkylated bicyclic system is then hydrolyzed under acidic conditions to cleave the auxiliary and reveal the desired this compound. researchgate.net

Another approach involves using chiral alcohols, such as (+)-menthol, to form a chiral ester of the N-protected proline. The menthyl group can then direct the diastereoselective alkylation of the C2 position. rsc.org Studies on the alkylation of N-Boc-4-silyloxyproline (+)-menthyl ester have demonstrated high diastereoselectivity for the introduction of alkyl groups at the C2 position. rsc.org

Auxiliary TypeKey IntermediateElectrophileTypical Diastereomeric Ratio (d.r.)Reference
Pivalaldehyde(2R,5S)-2-tert-Butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-oneMethyl Iodide>95:5 researchgate.net
(+)-MenthylN-Boc-4-silyloxy-L-proline (+)-menthyl esterPropyl Iodide93:7 rsc.org
Evans OxazolidinoneN-acyl oxazolidinoneAlkyl Halide>99:1 wikipedia.org

This table presents representative data for chiral auxiliary-mediated alkylations of proline or related systems. The specific d.r. for 2-fluorobenzyl bromide would require experimental verification.

Chemoenzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of biological catalysts. While the direct enzymatic alkylation of proline at the C2 position is not a standard transformation, enzymes could be employed in alternative strategies. For instance, a prochiral linear substrate could be cyclized or a key intermediate could be resolved using enzymes like lipases or proteases.

A more plausible, albeit indirect, application would be the use of an engineered enzyme, such as a transaminase or a variant of a Pictet-Spenglerase, to construct the core chiral pyrrolidine ring from a suitably designed acyclic precursor. Another potential application is in the resolution of a racemic mixture of the final product or a late-stage intermediate. For example, D-amino acid oxidase (DAAO) could be used to selectively degrade the unwanted D-enantiomer from a racemic mixture, enriching the desired L-enantiomer. qyaobio.com However, direct, enantioselective enzymatic C-C bond formation at the C2 position of proline remains a developing field requiring significant enzyme engineering efforts.

Multistep Synthesis Optimization

Systematic screening of reaction parameters is essential to maximize the yield and stereoselectivity of the key C-C bond-forming reaction. For the chiral auxiliary-mediated alkylation of an N-protected proline derivative, several factors would be investigated:

Base and Solvent: The choice of base (e.g., LDA, LiHMDS, KHMDS) and solvent (e.g., THF, diethyl ether, toluene) can significantly impact the geometry and aggregation state of the resulting enolate, which in turn affects reactivity and diastereoselectivity.

Temperature: Alkylation reactions of this type are typically performed at low temperatures (e.g., -78 °C) to minimize side reactions and enhance stereocontrol. Screening different temperatures can find the optimal balance between reaction rate and selectivity.

Additives: Additives such as HMPA or DMPU can be used to break up enolate aggregates, potentially increasing reactivity, though sometimes at the cost of selectivity. Lithium chloride (LiCl) is often added to suppress side reactions.

Electrophile Reactivity: The choice of the leaving group on the benzyl (B1604629) electrophile (e.g., Br vs. I vs. OTf) will influence the reaction rate.

The following table illustrates a hypothetical screening process for the alkylation of the Seebach auxiliary intermediate with 2-fluorobenzyl bromide.

EntryBase (equiv.)SolventTemperature (°C)Yield (%)Diastereomeric Ratio (d.r.)
1LDA (1.1)THF-787595:5
2LDA (1.1)THF-408091:9
3LiHMDS (1.1)THF-787296:4
4KHMDS (1.1)THF-786893:7
5LDA (1.1)Toluene-786590:10
6LDA (1.1)THF/HMPA-788588:12

This table is illustrative and represents a typical optimization study for a diastereoselective alkylation. Actual results would require experimental validation.

Through such systematic optimization, a robust and scalable process for the synthesis of this compound can be developed, ensuring high chemical yield and excellent stereochemical purity.

Purification Techniques for Intermediate and Final Products

The isolation and purification of this compound and its synthetic precursors are critical for achieving the desired product with high purity. A range of chromatographic and non-chromatographic methods are employed to separate the target compound from unreacted starting materials, reagents, and byproducts.

Commonly, column chromatography over silica (B1680970) gel is utilized for the purification of intermediates. The choice of eluent, typically a mixture of non-polar and polar organic solvents such as hexanes and ethyl acetate (B1210297) or dichloromethane (B109758) and methanol (B129727), is optimized to achieve effective separation based on the polarity of the compounds. For the final product, which is an amino acid, reversed-phase high-performance liquid chromatography (HPLC) is often the method of choice for achieving high purity. This technique uses a non-polar stationary phase (like C18) and a polar mobile phase, often a gradient of water and acetonitrile (B52724) or methanol containing a small amount of an acid like trifluoroacetic acid (TFA) to improve peak shape.

Recrystallization is another powerful technique for purifying solid compounds. google.com This method relies on the differential solubility of the desired compound and impurities in a particular solvent or solvent system at different temperatures. For L-proline derivatives, a mixture of water and an alcohol like ethanol (B145695) or isopropanol (B130326) can be an effective solvent system for recrystallization. google.comgoogle.comgoogle.com The crude product is dissolved in a minimal amount of the hot solvent mixture, and upon cooling, the pure product crystallizes out, leaving the impurities in the solution. The process can be enhanced by the addition of an anti-solvent, a solvent in which the desired product is poorly soluble, to induce precipitation. google.comgoogle.com

In some cases, activated carbon is used to decolorize the solution and adsorb certain impurities before crystallization. google.com For volatile intermediates, distillation under reduced pressure can be an effective purification method.

StageCompound TypePurification TechniqueTypical Solvents/Mobile Phases
IntermediateProtected amino acidColumn Chromatography (Silica Gel)Hexanes/Ethyl Acetate, Dichloromethane/Methanol
Final ProductAmino acidPreparative HPLC (Reversed-Phase)Water/Acetonitrile with 0.1% TFA
Final ProductCrystalline SolidRecrystallizationEthanol/Water, Isopropanol google.comgoogle.comgoogle.com

Chemical Modifications and Functionalization of the Core Scaffold

The this compound scaffold offers several sites for chemical modification, enabling the synthesis of a diverse library of derivatives. These modifications can be directed at the carboxylic acid, the secondary amine of the proline ring, the pyrrolidine ring itself, or the fluorophenyl group.

The carboxylic acid group is a common site for modification through esterification and amidation. Esterification, the reaction of the carboxylic acid with an alcohol, can be catalyzed by an acid or mediated by coupling agents. Methyl and other alkyl esters of L-proline are common derivatives. prepchem.comgoogle.com For instance, L-proline can be converted to its methyl ester hydrochloride using thionyl chloride in methanol. google.com

Amidation, the formation of an amide bond with an amine, is a key reaction for building larger molecules, including peptides. This reaction is often facilitated by coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC). prepchem.com Biocatalytic methods for the amidation of L-proline have also been developed to achieve high yields and avoid racemization. rsc.org These reactions allow for the introduction of a wide array of functional groups, altering the molecule's properties for various applications. chemimpex.com

Reaction TypeReagents and ConditionsResulting Functional GroupPurpose of Modification
EsterificationAlcohol, Acid catalyst (e.g., SOCl₂) or Coupling agents google.comgoogle.comEsterProtecting group, prodrug synthesis
AmidationAmine, Coupling agents (e.g., DCC) or Biocatalyst prepchem.comrsc.orgAmidePeptide synthesis, introduction of new functionalities

Modifications to the pyrrolidine ring of proline can significantly influence the molecule's conformation and biological activity. researchgate.netsigmaaldrich.com Introducing substituents at various positions on the ring can create conformationally constrained analogues. nih.gov For example, alkylation at the Cα position (the carbon bearing the carboxylic acid) can lead to α-branched amino acids. orgsyn.orgnih.gov

The ring size can also be altered, with azetidine-2-carboxylic acid (four-membered ring) and piperidine-2-carboxylic acid (six-membered ring) being analogues of proline. acs.org These modifications impact the backbone dihedral angles and the trans/cis amide bond ratio, which can destabilize or stabilize specific protein structures like the collagen triple helix. acs.org

The 2-fluorophenyl group provides a platform for further functionalization through aromatic substitution reactions. The fluorine atom, being an ortho, para-director and a deactivator, will influence the position of incoming electrophiles. Standard electrophilic aromatic substitution reactions like nitration, halogenation, and sulfonation can be employed to introduce additional substituents on the aromatic ring. pressbooks.pub For instance, nitration with a mixture of nitric and sulfuric acids introduces a nitro group. pressbooks.pub

The presence of fluorine and other substituents can also enable nucleophilic aromatic substitution reactions, allowing for the introduction of a wider range of functional groups. The electronic properties of substituents on the aromatic ring can influence interactions with biological targets. nih.gov

To investigate the biological activity and mechanism of action of this compound, probes such as isotopic labels and fluorophores can be incorporated.

Isotopic Labeling: Stable isotopes like ¹³C, ¹⁵N, and ²H can be introduced into the molecule to facilitate its detection and quantification in biological systems using techniques like mass spectrometry and NMR. researchgate.netmedchemexpress.comnih.gov For example, L-proline can be synthesized with ¹³C or ¹⁵N labels starting from correspondingly labeled L-glutamic acid. researchgate.net This allows for metabolic flux analysis and quantitative proteomics studies. medchemexpress.comnih.govresearchgate.net

Fluorophores: Attaching a fluorescent molecule (fluorophore) allows for the visualization of the compound in cells and tissues using fluorescence microscopy. rsc.org While direct attachment of a fluorophore to this compound is not explicitly detailed in the provided context, general methods involve coupling a reactive fluorescent dye to a suitable functional group on the molecule of interest. Proline analogs with fluorescent properties have been used to study protein folding and stability. jove.comresearchgate.net The introduction of a fluorine atom itself can serve as a ¹⁹F NMR probe to study molecular interactions and conformation. nih.govrsc.org

Probe TypeMethod of IntroductionPurposeExample
Isotopic LabelingSynthesis from isotopically labeled precursors researchgate.netMetabolic tracing, quantitative analysis medchemexpress.comnih.govresearchgate.net¹³C- or ¹⁵N-labeled L-proline researchgate.net
FluorophoresCovalent attachment of a fluorescent dyeCellular imaging, binding assays rsc.orgProline analogs in fluorescent proteins jove.comresearchgate.net
¹⁹F LabelIntrinsic to the 2-fluorophenyl groupNMR-based conformational and interaction studies nih.govrsc.org4-Fluoro-L-proline mdpi.com

Advanced Spectroscopic and Chromatographic Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. A combination of one-dimensional and two-dimensional NMR experiments provides unambiguous evidence of the atomic connectivity and spatial arrangement of the molecule.

High-Resolution 1H and 13C NMR Analysis

High-resolution 1D NMR spectra provide initial, crucial information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR: The proton NMR spectrum of 2-[(2-fluorophenyl)methyl]-L-Proline is expected to display distinct signals corresponding to the aromatic, benzylic, and proline ring protons. The four protons of the 2-fluorophenyl group would appear in the aromatic region (approximately 7.0-7.5 ppm), exhibiting complex splitting patterns (multiplets) due to proton-proton and proton-fluorine couplings. The two benzylic protons (CH₂) adjacent to the aromatic ring and the proline's α-carbon would likely appear as a multiplet or a pair of doublets, influenced by the chiral center. The protons of the pyrrolidine (B122466) ring (α, β, γ, δ positions) would resonate in the aliphatic region (approximately 1.8-4.0 ppm), typically as overlapping multiplets. The acidic proton of the carboxyl group would appear as a broad singlet at a downfield chemical shift (>10 ppm), which is often exchangeable with deuterium (B1214612) in solvents like D₂O.

¹³C NMR: The carbon NMR spectrum is expected to show 12 distinct signals, corresponding to each unique carbon atom. The carboxyl carbon (C=O) would be the most downfield signal (around 170-180 ppm). The six carbons of the 2-fluorophenyl ring would resonate in the aromatic region (approximately 115-165 ppm). The carbon directly bonded to the fluorine atom would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), serving as a key diagnostic signal. The remaining proline ring carbons and the benzylic carbon would appear in the aliphatic region (approximately 25-70 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents hypothetical data based on typical chemical shifts for similar structural motifs.

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
COOH >10 (broad) ~175
Proline Cα ~3.8 - 4.2 (m) ~65 - 70
Proline Cβ ~1.9 - 2.3 (m) ~30 - 35
Proline Cγ ~1.8 - 2.2 (m) ~25 - 30
Proline Cδ ~3.2 - 3.6 (m) ~45 - 50
Benzylic CH₂ ~3.0 - 3.5 (m) ~35 - 40
Aromatic C-F - ~160 (d, ¹JCF ≈ 245 Hz)
Aromatic CH (ortho to CH₂) ~7.3 - 7.5 (m) ~130 - 135

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

2D NMR experiments are critical for assembling the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks. Key correlations would be observed between the protons within the proline ring (Hα-Hβ, Hβ-Hγ, Hγ-Hδ), confirming the integrity of the pyrrolidine structure. Correlations would also be expected between the benzylic protons and the proline α-proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons. It would be used to definitively assign each proton signal to its corresponding carbon signal, for instance, linking the aliphatic proton multiplets to their respective Cα, Cβ, Cγ, Cδ, and benzylic CH₂ carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons, which is vital for connecting different fragments of the molecule. Crucial HMBC correlations would include those from the benzylic protons to the proline Cα and to carbons of the fluorophenyl ring, and from the proline α-proton to the carboxyl carbon. These correlations would unambiguously confirm the placement of the 2-fluorobenzyl group at the Cα position of the proline ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, providing insights into the molecule's 3D structure and conformation. NOESY could reveal spatial proximities between the benzylic protons and specific protons on the proline ring, helping to define the preferred orientation of the substituent group relative to the ring.

Solution-State Conformational Analysis by NMR

The substitution at the α-carbon of proline significantly influences its conformational preferences. Studies on α-substituted prolines suggest that such modifications can restrict the backbone dihedral angles. For α-(2-fluorobenzyl)-L-proline, research indicates a preference for a polyproline II (PII) conformation. nih.gov The PII conformation is a left-handed helical structure characterized by all-trans peptide bonds and specific backbone dihedral angles (φ ≈ -75°, ψ ≈ +145°). This extended conformation is common in collagen and signal transduction proteins. NMR data, particularly NOESY and the measurement of ³J coupling constants, would be used to verify this preference in solution. An extended PII-like structure would be supported by the observation of specific long-range NOEs and coupling constants consistent with the defined dihedral angles.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound and to deduce its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. For this compound (formula: C₁₂H₁₄FNO₂), the analysis would typically be performed using electrospray ionization (ESI) in positive ion mode, detecting the protonated molecule [M+H]⁺. The calculated exact mass of this ion would be compared to the experimentally measured value to confirm the elemental composition with high confidence (typically within 5 ppm error).

Table 2: Theoretical Exact Mass for this compound

Species Chemical Formula Theoretical Monoisotopic Mass (Da)
Neutral Molecule [M] C₁₂H₁₄FNO₂ 223.1009

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion, e.g., [M+H]⁺) and its fragmentation through collision-induced dissociation (CID) to produce a spectrum of fragment ions (product ions). The resulting fragmentation pattern provides a structural fingerprint of the molecule.

For the protonated this compound, several fragmentation pathways can be predicted:

Neutral Losses: Common initial fragmentation steps would involve the neutral loss of water (H₂O, -18 Da) or formic acid (HCOOH, -46 Da) from the carboxyl group.

Side-Chain Cleavage: A major fragmentation pathway would likely be the cleavage of the bond between the proline α-carbon and the benzylic carbon. This would result in the formation of a stable 2-fluorobenzyl cation or a related fluorotropylium ion at m/z 109. The remaining proline portion would form a separate fragment.

Proline Ring Fragmentation: The protonated pyrrolidine ring is known to undergo characteristic fragmentation. A common pathway for proline and its derivatives is the loss of the carboxyl group followed by ring-opening, leading to the formation of a characteristic iminium ion at m/z 70.

These predictable fragmentation patterns allow for the structural confirmation of the compound and the identification of related impurities or metabolites in complex mixtures.

Table 3: Predicted Key MS/MS Fragments for Protonated this compound This table presents hypothetical data based on common fragmentation pathways for proline derivatives.

Precursor Ion (m/z) Fragment Ion (m/z) Proposed Loss / Structure
224.11 206.10 [M+H - H₂O]⁺
224.11 178.10 [M+H - HCOOH]⁺
224.11 109.05 [C₇H₆F]⁺ (Fluorotropylium ion)

Chiral LC-MS/MS for Enantiomeric Purity

Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for determining the enantiomeric purity of chiral compounds like this compound. This method combines the superior separation capabilities of chiral chromatography with the high selectivity and sensitivity of tandem mass spectrometry, making it ideal for detecting and quantifying trace amounts of the unwanted D-enantiomer in the presence of the L-enantiomer. nih.gov

The general approach involves developing a stereoselective chromatographic method capable of separating the L- and D-enantiomers, which are then detected by the mass spectrometer. For amino acid derivatives, direct analysis is often feasible, though derivatization can be employed to enhance chromatographic separation or ionization efficiency. nih.gov The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity and reduces chemical noise. In MRM, a specific precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is unique to the analyte, ensuring accurate quantification.

For this compound, the expected precursor ion would correspond to its molecular weight. The fragmentation pattern would be determined by the compound's structure, with characteristic product ions resulting from the cleavage of the proline ring or the loss of the fluorophenylmethyl group.

Table 1: Illustrative Chiral LC-MS/MS Method Parameters

ParameterValue/Condition
Chromatography
Chiral Stationary PhasePolysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives)
Mobile PhaseIsocratic or gradient elution with organic solvents (e.g., Methanol (B129727), Acetonitrile) and additives (e.g., formic acid, ammonium (B1175870) acetate)
Flow Rate0.3 - 0.6 mL/min
Column Temperature25 - 40 °C
Mass Spectrometry
Ionization ModeElectrospray Ionization, Positive (ESI+)
Analysis ModeMultiple Reaction Monitoring (MRM)
Precursor Ion ([M+H]⁺)m/z corresponding to C₁₂H₁₄FNO₂ + H⁺
Illustrative Product IonsFragments related to proline moiety and fluorobenzyl group
Collision EnergyOptimized for maximum product ion intensity

The method would be validated to demonstrate its ability to accurately quantify the D-enantiomer at very low levels (e.g., limit of quantitation of 0.1% or lower relative to the L-enantiomer).

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent parts: the carboxylic acid, the secondary amine of the proline ring, the aromatic ring, and the C-F bond. nih.govresearchgate.net

Key expected vibrational bands include:

O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹ from the carboxylic acid hydroxyl group.

N-H Stretch: This may be absent or shifted if the secondary amine is protonated, forming a zwitterion with the carboxylate.

C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the proline ring and methylene (B1212753) bridge appear just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band around 1700-1750 cm⁻¹ for the carboxylic acid carbonyl. If present as a zwitterionic carboxylate (COO⁻), this peak would be shifted to ~1600 cm⁻¹. researchgate.net

C=C Stretches: Aromatic ring vibrations typically occur in the 1450-1600 cm⁻¹ region.

C-F Stretch: A strong band in the 1000-1400 cm⁻¹ region, characteristic of the carbon-fluorine bond. japsonline.com

Table 2: Predicted Major IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
Carboxylic Acid O-H2500 - 3300Broad
Aromatic C-H3000 - 3100Medium
Aliphatic C-H2850 - 2980Medium
Carboxylic Acid C=O1700 - 1750Strong
Aromatic C=C1450 - 1600Medium-Strong
Carbon-Fluorine C-F1000 - 1400Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore in this compound is the 2-fluorophenyl group. The proline moiety itself does not possess a strong chromophore for UV detection at typical wavelengths (>220 nm). impactfactor.org The fluorophenyl ring is expected to exhibit characteristic absorption bands in the UV region, typically around 250-280 nm, arising from π→π* electronic transitions. The exact position of the maximum absorbance (λmax) and the molar absorptivity can be influenced by the solvent used for the analysis. This inherent UV absorbance allows for detection using methods like HPLC with Diode Array Detection. researchgate.net

Chromatographic Methods for Analytical Purity and Enantiomeric Separation

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD)

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the analytical purity of non-volatile compounds. Coupled with a Diode Array Detector (DAD), it allows for the separation of the main compound from its impurities and provides spectral information to aid in peak identification and purity assessment. bsu.edu.egnih.gov

A reversed-phase HPLC method would typically be developed for this compound. In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, usually a mixture of water (often buffered) and an organic modifier like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. The DAD detector records the absorbance across a range of wavelengths simultaneously, allowing for the determination of peak purity by comparing spectra across a single chromatographic peak. bsu.edu.eg The presence of the fluorophenyl group provides a suitable chromophore for detection around 260 nm. impactfactor.org

Table 3: Typical HPLC-DAD Method Parameters for Purity Analysis

ParameterCondition
ColumnReversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A0.1% Phosphoric Acid in Water
Mobile Phase BAcetonitrile
GradientLinear gradient from 5% to 95% B over 20 minutes
Flow Rate1.0 mL/min
DetectionDAD, 260 nm (with spectral acquisition from 200-400 nm)
Injection Volume10 µL

Gas Chromatography (GC) with Chiral Stationary Phases for Enantioresolution

Gas Chromatography (GC) is a high-resolution separation technique, but its application to amino acids like this compound requires a crucial derivatization step. Amino acids are non-volatile and thermally labile, making them unsuitable for direct GC analysis. sigmaaldrich.com Derivatization converts the polar functional groups (carboxylic acid and amine) into more volatile and stable esters and amides. nih.gov

A common two-step derivatization process involves:

Esterification: The carboxylic acid group is converted to an ester (e.g., a methyl or ethyl ester) by reacting with an alcohol in the presence of an acid catalyst. sigmaaldrich.com

Acylation: The secondary amine group is acylated using reagents like trifluoroacetic anhydride (B1165640) (TFAA) or acetic anhydride to form a non-polar amide. sigmaaldrich.comsigmaaldrich.com

Once derivatized, the enantiomers can be separated on a chiral stationary phase, such as one based on derivatized cyclodextrins (e.g., CHIRALDEX® G-TA). sigmaaldrich.com The separation occurs due to the formation of transient, diastereomeric complexes between the enantiomers and the chiral stationary phase, which have different stabilities and thus different retention times. uni-muenchen.de GC offers high efficiency and sensitivity, often with shorter analysis times compared to HPLC. sigmaaldrich.com

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to normal-phase HPLC for chiral separations. researchgate.net SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. mdpi.com CO₂ is non-flammable, and its low viscosity and high diffusivity lead to faster separations and higher efficiency compared to liquid chromatography. researchgate.net

For chiral separations of proline derivatives, polysaccharide-based chiral stationary phases are widely used. nih.govresearchgate.net A polar organic solvent, such as methanol or ethanol (B145695), is typically added to the CO₂ as a modifier to adjust the mobile phase strength and improve peak shape and selectivity. mdpi.com SFC is particularly advantageous for its speed, making it suitable for high-throughput screening of chiral compounds. It is often considered a "green" technology due to the reduced consumption of organic solvents. researchgate.net Studies on similar proline derivatives have shown that SFC can achieve better resolution and shorter run times compared to HPLC. nih.govresearchgate.net

Table 4: Comparison of Chiral Chromatographic Techniques

TechniqueStationary PhaseMobile PhaseKey AdvantagesKey Considerations
Chiral HPLC Polysaccharide-based, Pirkle-type, etc.Normal or Reversed-Phase SolventsVersatile, well-establishedLonger run times, higher solvent consumption
Chiral GC Cyclodextrin derivativesInert Gas (He, H₂, N₂)High resolution, fast analysis, high sensitivityRequires derivatization, analyte must be thermally stable
Chiral SFC Polysaccharide-basedSupercritical CO₂ with organic modifiersVery fast, high efficiency, reduced organic solvent use chromatographyonline.comRequires specialized instrumentation

Method Validation for Analytical Precision and Accuracy

Validation is a formal process that proves an analytical method is suitable for its intended purpose. For the methods described above, validation would be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). europa.euresearchgate.net Key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or the other enantiomer. researchgate.net

Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by a linear regression analysis of at least five concentration levels. pfigueiredo.org

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. researchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by analyzing a sample with a known concentration and calculating the percent recovery. europa.eu

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day, different analysts/equipment), and reproducibility (between laboratories). pfigueiredo.orgrsc.org

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. researchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature), providing an indication of its reliability during normal usage. rsc.org

Each analytical method used for the characterization of this compound would require a thorough validation to ensure the reliability and accuracy of the generated data. europa.eu

X-ray Crystallography for Solid-State Structure Determination

The analysis of N-tert-Butoxycarbonyl-α-(2-fluorobenzyl)-L-proline reveals that it crystallizes in the orthorhombic space group P2₁2₁2₁. nih.gov The unit cell parameters were determined to be a = 10.4777(1) Å, b = 12.4283(2) Å, and c = 13.1550(2) Å. nih.govsmolecule.com The crystal structure was resolved at a temperature of 100 K. nih.gov

The molecular structure reveals specific conformational features. The pyrrolidine ring of the proline moiety adopts an envelope conformation. nih.govresearchgate.net In this arrangement, one of the carbon atoms (C4) is displaced from the plane formed by the other four atoms of the ring. nih.gov Interestingly, this C4 atom exhibits positional disorder, meaning it occupies two slightly different positions within the crystal lattice, with site occupancy factors of 0.896(7) and 0.104(7). nih.govresearchgate.net

The relative orientation of the substituents on the proline ring is also well-defined. The carboxylic acid group and the 2-fluorobenzyl group are positioned at dihedral angles of 72.06 (11)° and 45.44 (5)° with respect to the N-tert-butoxycarbonyl group. nih.govresearchgate.net

In the crystal, molecules are organized into two-dimensional layers parallel to the (001) plane, held together by a network of intermolecular interactions. These interactions include O—H⋯O, C—H⋯O, and C—H⋯F hydrogen bonds, which create distinct structural motifs. nih.govresearchgate.net

The bond lengths within the molecule are consistent with established values for similar chemical structures. The C—C bond lengths in the fluorobenzyl group's aromatic ring range from 1.376(4) Å to 1.391(3) Å. The bond connecting the benzyl (B1604629) group to the proline backbone (C11—C12) is 1.513(3) Å. smolecule.com

Below are interactive data tables summarizing the key crystallographic data for N-tert-Butoxycarbonyl-α-(2-fluorobenzyl)-L-proline.

Table 1: Crystal Data and Structure Refinement

ParameterValue
Empirical FormulaC₁₇H₂₂FNO₄
Formula Weight323.36 g/mol
Temperature100 K
Wavelength0.71073 Å
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Dimensions
a10.4777 (1) Å
b12.4283 (2) Å
c13.1550 (2) Å
Volume1713.04 (4) ų
Z4
Density (calculated)1.254 Mg/m³

Data sourced from Acta Crystallographica Section E nih.govresearchgate.net

Table 2: Selected Bond Lengths

BondLength (Å)
C4A—C5 (major conformer)1.541(4)
C4B—C5 (minor conformer)1.540(4)
C11—C121.513(3)
Aromatic C—C (range)1.376(4) - 1.391(3)
Boc C7—CH₃ (range)1.513(3) - 1.518(3)

Data sourced from Smolecule smolecule.com

Stereochemistry and Chirality Investigations

Absolute Configuration Determination and Validation

The absolute configuration of 2-[(2-fluorophenyl)methyl]-L-Proline is anchored by the inherent chirality of the L-proline scaffold. The synthesis of such α-substituted proline derivatives often starts from L-proline, aiming to retain the original stereochemistry at the α-carbon. nih.gov Methodologies for the direct α-alkylation of L-proline have been developed to proceed without loss of optical purity and with retention of configuration. nih.gov

Validation of the absolute configuration for novel proline derivatives like this compound would typically involve a combination of spectroscopic and crystallographic techniques. X-ray crystallography provides unambiguous determination of the three-dimensional structure, offering definitive proof of the absolute stereochemistry. Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD), can also be employed, often in conjunction with computational modeling, to confirm the configuration. For instance, the conformational preferences of α-substituted proline analogues can be investigated using DFT calculations to understand the impact of the substituent on the pyrrolidine (B122466) ring puckering and peptide bond isomerism. nih.gov

Enantiomeric Purity Assessment Methodologies

Ensuring the enantiomeric purity of this compound is crucial, as the presence of its D-enantiomer could have significantly different biological effects. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a primary method for the separation and quantification of enantiomers of proline derivatives. researchgate.netresearchgate.net Polysaccharide-based columns, such as Chiralpak, are commonly used for this purpose. researchgate.net The development of an HPLC method would involve optimizing the mobile phase composition, which often consists of a mixture of alkanes (like hexane) and alcohols (like ethanol (B145695) or isopropanol), sometimes with additives like trifluoroacetic acid (TFA) to improve peak shape and resolution. researchgate.netresearchgate.net

For proline derivatives that lack a strong chromophore for UV detection, derivatization with a UV-active or fluorescent tag may be necessary. researchgate.net Another powerful technique for chiral analysis is Gas Chromatography (GC) on a chiral column, which often requires derivatization to increase the volatility of the amino acid derivative. sigmaaldrich.com A two-step derivatization, such as methylation followed by acetylation, can be employed without causing racemization. sigmaaldrich.com

Method Stationary Phase/Column Mobile Phase/Conditions Detection Reference
Chiral HPLCPolysaccharide-based (e.g., Chiralpak AD-H, CHIRALPAK-IA)Hexane/ethanol with 0.1% TFAUV researchgate.netresearchgate.net
Chiral GCCHIRALDEX G-TATemperature programmingFID or MS sigmaaldrich.com

Stereochemical Stability Studies (e.g., racemization pathways)

The stereochemical stability of α-substituted amino acids like this compound is a critical parameter, particularly under chemical conditions that could lead to racemization. The α-proton of an amino acid can be labile under certain conditions, leading to a loss of stereochemical integrity. However, in α-substituted prolines, the absence of a proton at the α-carbon significantly enhances its resistance to racemization at this center.

Nevertheless, racemization can be a concern during certain chemical transformations. For example, the activation of the carboxyl group, a common step in peptide synthesis, can sometimes facilitate racemization. rsc.org Studies on the amidation of L-proline have shown that biocatalytic methods can offer a racemization-free alternative to some chemical processes that are prone to racemization. rsc.org The potential for epimerization at other chiral centers, if any were present, would also need to be considered, especially under harsh acidic or basic conditions. For instance, epimerization at the α-center can occur to yield the thermodynamically more stable trans derivative in some substituted prolines. mdpi.com

Impact of Chiral Centers on Molecular Interactions and Biological Activity

The chiral centers in this compound are expected to have a profound impact on its molecular interactions and biological activity. The rigid five-membered ring of the proline scaffold already imparts significant conformational constraints. organic-chemistry.org The addition of a substituted benzyl (B1604629) group at the α-position further restricts the conformational freedom, which can be exploited in the design of peptides with well-defined secondary structures. nih.gov

The specific stereochemistry dictates the spatial orientation of the 2-fluorophenylmethyl group, which in turn governs how the molecule fits into the binding pocket of a biological target, such as an enzyme or a receptor. Structure-activity relationship (SAR) studies on related chiral pyrrolidine-based compounds have demonstrated that even subtle changes in substitution and stereochemistry can lead to significant differences in potency and selectivity. nih.gov For example, in a series of chiral pyrrolidine inhibitors of neuronal nitric oxide synthase, the stereochemistry of the pyrrolidine moiety was crucial for the binding mode and inhibitory activity. nih.gov The introduction of a bulky substituent at the α-carbon can also influence the cis/trans isomerism of the peptide bond involving the proline nitrogen, which is a key factor in protein folding and recognition. nih.gov The unique stereochemical arrangement is therefore fundamental to the molecule's pharmacological profile.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, these methods can predict a molecule's stable three-dimensional structure and the distribution of its electrons.

Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure of molecules. It is particularly effective for calculating the ground state properties of medium-sized organic molecules. For 2-[(2-fluorophenyl)methyl]-L-Proline, DFT calculations would be employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation.

Key parameters that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, provides insights into the molecule's chemical reactivity and stability. A smaller energy gap generally suggests higher reactivity. Furthermore, DFT can generate an electrostatic potential map, which illustrates the charge distribution across the molecule and highlights regions that are electron-rich or electron-poor, indicating likely sites for electrophilic or nucleophilic attack.

Table 1: Representative Ground State Properties Calculable by DFT

PropertyDescriptionSignificance for this compound
Optimized Molecular GeometryThe three-dimensional arrangement of atoms with the lowest electronic energy.Predicts the most stable conformation, including the pucker of the proline ring and the orientation of the substituent.
HOMO-LUMO Energy GapThe energy difference between the highest occupied and lowest unoccupied molecular orbitals.Indicates the molecule's kinetic stability and chemical reactivity.
Electrostatic PotentialThe spatial distribution of charge, indicating electron-rich and electron-poor regions.Helps to predict non-covalent interactions, including hydrogen bonding and halogen bonding.
Mulliken Atomic ChargesA method for estimating the partial charge of each atom in a molecule.Provides a quantitative measure of the electron distribution and polarity of bonds.

This table is illustrative of the types of data generated by DFT calculations and does not represent actual calculated values for this compound.

Ab initio methods are quantum chemistry calculations that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide higher accuracy for certain properties, such as interaction energies and electron correlation effects.

For a molecule like this compound, high-accuracy ab initio calculations could be used to refine the geometries obtained from DFT and to more accurately predict the subtle stereoelectronic effects of the fluorine substituent on the proline ring. These methods are particularly valuable for studying non-covalent interactions, which are crucial for understanding molecular recognition and binding.

Conformational Analysis and Energy Landscapes

The biological activity of a molecule is often dictated by its three-dimensional shape and flexibility. Conformational analysis explores the different spatial arrangements of a molecule and their corresponding energies.

A potential energy surface (PES) scan is a computational technique used to map the energy of a molecule as a function of one or more of its internal coordinates, such as dihedral angles. For this compound, a PES scan could be performed by systematically rotating the bonds connecting the 2-fluorophenylmethyl group to the proline ring and the bonds within the proline ring itself. This would reveal the low-energy conformations (local minima) and the energy barriers (transition states) between them. Such studies on substituted prolines have shown that substituents can significantly influence the preference for endo or exo ring puckering and the cis/trans isomerization of the peptide bond nih.gov. The presence of the bulky and electronegative 2-fluorophenylmethyl group at the C2 position is expected to introduce specific conformational preferences.

Molecular Dynamics (MD) simulations provide a dynamic view of a molecule's conformational landscape. By simulating the movements of atoms over time based on a force field, MD simulations can explore a wide range of conformations and identify the most populated states under specific conditions (e.g., in solution). For this compound, an MD simulation could reveal how the molecule behaves in an aqueous environment, providing insights into its flexibility and the time-averaged distribution of its conformers. This is particularly important for understanding how the molecule might adapt its shape upon binding to a biological target.

Molecular Docking and Protein-Ligand Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

For this compound, molecular docking could be used to predict its binding mode within the active site of a target protein. The docking algorithm would sample a large number of possible conformations and orientations of the ligand within the binding pocket and score them based on their predicted binding affinity. The results would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and the protein's amino acid residues.

A study on a series of substituted benzylproline derivatives, including 2-fluoro-benzylproline, investigated their inhibitory activity against the glutamine transporter ASCT2 nih.gov. This research utilized computational analysis based on the docking of these inhibitors into a homology model of ASCT2 nih.gov. The findings indicated that the apparent binding affinity increased with the hydrophobicity of the side chain nih.gov. This suggests that the 2-fluorophenylmethyl group of the target compound would likely engage in hydrophobic interactions within the ASCT2 binding site. The fluorine atom could also participate in specific interactions, such as halogen bonds or dipole-dipole interactions, with the protein.

Table 2: Potential Protein-Ligand Interactions for this compound based on Molecular Docking Principles

Type of InteractionPotential Interacting Groups on the LigandPotential Interacting Residues on a Protein Target
Hydrogen BondingCarboxylic acid group, Proline ring nitrogen (as acceptor)Polar or charged amino acids (e.g., Serine, Threonine, Aspartate, Glutamate (B1630785), Lysine, Arginine)
Hydrophobic InteractionsPhenyl ring, Methylene (B1212753) group, Proline ring's carbon backboneNonpolar amino acids (e.g., Leucine, Isoleucine, Valine, Phenylalanine)
Halogen BondingFluorine atom on the phenyl ringElectron-rich atoms (e.g., backbone carbonyl oxygen, side chains of Asp, Glu)
π-π StackingPhenyl ringAromatic amino acids (e.g., Phenylalanine, Tyrosine, Tryptophan)
C-H•••π InteractionsC-H bonds of the proline ringAromatic amino acids nih.gov

This table illustrates the types of interactions that could be predicted for this compound in a protein binding site based on its chemical structure and general principles of molecular recognition.

Ligand-Based and Structure-Based Drug Design Principles Applied to this compound

Drug design strategies are broadly categorized as either ligand-based or structure-based, both of which can be applied to optimize a lead compound like this compound. iptonline.com

Ligand-Based Drug Design (LBDD): This approach is used when the 3D structure of the biological target is unknown. gardp.orgnih.gov It relies on the knowledge of other molecules that bind to the target. If a set of active and inactive molecules structurally related to this compound were available, techniques like Quantitative Structure-Activity Relationship (QSAR) could be used. researchgate.net A QSAR model would correlate the chemical properties (descriptors) of these molecules with their biological activity, leading to a mathematical equation that could predict the activity of new, unsynthesized analogs.

Structure-Based Drug Design (SBDD): When the 3D structure of the target is available (from X-ray crystallography or cryo-EM, for example), SBDD allows for the direct design of ligands to fit the binding site. domainex.co.ukarxiv.org Using the binding pose of this compound as a starting point, medicinal chemists can visually inspect the protein-ligand complex. This allows them to identify unoccupied pockets where the ligand could be extended to form new, favorable interactions, or to identify parts of the molecule that could be modified to improve properties like selectivity or solubility without disrupting key binding interactions. nih.govnih.gov

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Research Compound Optimization

A compound's efficacy is determined not only by its binding affinity but also by its pharmacokinetic properties. In silico ADME prediction uses computational models to estimate these properties early in the drug discovery process, helping to identify and filter out compounds with poor developmental potential. nih.govresearchgate.net

For this compound, a variety of ADME parameters would be predicted using established computational platforms. helsinki.fi

Absorption: Parameters like Caco-2 permeability and Human Intestinal Absorption (HIA) are predicted to estimate oral bioavailability.

Distribution: Predictions for blood-brain barrier (BBB) penetration and plasma protein binding (PPB) indicate how the compound will distribute throughout the body.

Metabolism: A critical prediction is the compound's potential to inhibit key drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family (e.g., CYP3A4, CYP2D6). nih.govnih.govmdpi.com The fluorine atom in the structure is often incorporated to block sites of metabolic oxidation, potentially improving the compound's half-life. nih.govmdpi.com

Excretion: Properties related to solubility and clearance are estimated to understand how the compound will be eliminated from the body.

ADME PropertyPredicted Value/ClassImplication
Human Intestinal Absorption (HIA)HighGood potential for oral absorption
Blood-Brain Barrier (BBB) PermeationLowLess likely to cause CNS side effects
CYP2D6 InhibitorNon-inhibitorLow risk of drug-drug interactions via this isoform
CYP3A4 InhibitorInhibitorPotential for drug-drug interactions
Aqueous Solubility (LogS)-3.5Moderately soluble

This table contains exemplary predictive data from common in silico ADME models and is for illustrative purposes only.

Investigation of Biological Activities and Molecular Interactions in Preclinical Models

Cell-Based Assays

No specific cell-based assay results for this compound were found in the public domain.

Cell Viability and Proliferation Studies

There is no available scientific literature detailing the effects of 2-[(2-fluorophenyl)methyl]-L-Proline on the viability and proliferation of cancer cell lines or porcine trophectoderm cells.

Apoptosis and Cell Cycle Modulation

No studies have been published that investigate the potential for this compound to induce apoptosis or modulate the cell cycle in any cell-based models.

Oxidative Stress Modulation

Research on the capacity of this compound to modulate oxidative stress is not present in the available scientific literature.

Immunomodulatory Effects

There are no published preclinical studies examining the immunomodulatory effects of this compound.

Assessment of Substrate Uptake and Transport Inhibition

Specific data on the inhibitory activity of this compound against amino acid transporters or other substrate uptake mechanisms have not been reported.

Studies on Protein Synthesis and Metabolism

The impact of this compound on protein synthesis and cellular metabolism has not been a subject of published research.

In Vivo Studies in Relevant Animal Models

A comprehensive search of scientific databases reveals no in vivo studies conducted in animal models to assess the biological effects of this compound.

Efficacy in Disease Models

Preclinical studies investigating the efficacy of this compound have explored its potential therapeutic applications in various disease models. Research has particularly focused on its effects in models of epilepsy, with some investigations extending to other neurological conditions.

In animal models of epilepsy, proline and its derivatives have been shown to possess anticonvulsant properties. nih.gov While research on this compound is not as extensive, the broader class of proline derivatives has demonstrated the ability to potentiate the effects of other anticonvulsant drugs. nih.gov For instance, in models of convulsions induced by 3-mercaptopropionic acid and pentylenetetrazole in mice, certain proline derivatives have shown weak anticonvulsant effects when administered alone but display a synergistic effect when combined with GABA agonists like vigabatrin. nih.gov This suggests a potential mechanism involving the modulation of inhibitory neurotransmission or antagonism of glutamate (B1630785), an excitatory neurotransmitter. nih.gov

The following table summarizes the observed effects of proline derivatives in preclinical epilepsy models.

Disease ModelObservationPotential Mechanism of Action
Pentylenetetrazole (PTZ)-induced seizuresPotentiation of anticonvulsant effects of vigabatrinGlutamate antagonism, enhancement of GABAergic inhibition
3-Mercaptopropionic acid-induced seizuresSynergistic anticonvulsant effect with GABA agonistsRole as an inhibitory neurotransmitter

It is important to note that while these findings are promising for the class of proline derivatives, further specific research on this compound is necessary to fully elucidate its efficacy in these and other disease models, such as those for diabetes and neurodegenerative disorders.

Evaluation of Specific Physiological Responses

The evaluation of specific physiological responses to this compound is a critical area of ongoing research. The structural similarity of this compound to proline suggests that it may interact with biological pathways where proline plays a significant role. Proline itself is not only a component of proteins but also acts as a neuromodulator, influencing synaptic transmission. nih.gov

The potential for proline derivatives to act as antagonists at glutamate receptors is a key area of investigation. nih.gov By interfering with the action of glutamate, the primary excitatory neurotransmitter in the central nervous system, these compounds could modulate neuronal excitability. This is a proposed mechanism for their anticonvulsant effects. nih.gov

Further research is required to delineate the specific physiological responses elicited by this compound, including its effects on neurotransmitter systems, receptor binding affinities, and downstream signaling pathways.

Assessment of Compound Stability and Distribution in Biological Systems

The stability and distribution of a compound within biological systems are crucial determinants of its potential as a therapeutic agent. For this compound, this involves assessing its metabolic fate and its ability to reach target tissues after administration.

The blood-brain barrier (BBB) presents a significant challenge for drugs targeting the central nervous system. The ability of a compound to permeate the BBB is essential for its efficacy in treating neurological disorders. While specific data for this compound is limited, the general class of small molecule proline derivatives is being explored for its potential to cross the BBB.

The metabolic stability of the compound, including its susceptibility to enzymatic degradation, will influence its half-life and duration of action. Understanding the pharmacokinetic profile of this compound is a key objective for future preclinical studies.

Mechanistic Elucidation of Biological Actions

Identification of Molecular Targets and Pathways

No specific molecular targets or biological pathways have been identified for 2-[(2-fluorophenyl)methyl]-L-Proline in the available literature. Research on the parent molecule, L-proline, has shown its involvement in various cellular processes, including the activation of the mTORC1 signaling pathway, which is crucial for cell growth and proliferation. L-proline and its analogues are also recognized for their role in protein structure and cellular metabolism. nih.gov However, it is not possible to extrapolate these findings to the specific derivative without direct experimental evidence.

Allosteric vs. Orthosteric Binding Mechanisms

Information detailing the binding mechanism of this compound to any potential protein target is currently unavailable. Therefore, it cannot be determined whether the compound would act via an orthosteric site (the primary binding site of the endogenous ligand) or an allosteric site (a secondary site that modulates the protein's activity).

Conformational Changes Induced Upon Ligand Binding

There are no studies describing the conformational changes that may be induced in a molecular target upon the binding of this compound. The rigid, cyclic structure of the proline ring is known to influence the conformation of peptides and proteins, but the specific effects of the 2-[(2-fluorophenyl)methyl] substitution have not been documented. nih.gov

Downstream Signaling Pathway Analysis (e.g., mTORC1, cGMP pathways)

While L-proline itself has been shown to activate the mTORC1 pathway, there is no published research to confirm or deny a similar role for this compound. researchgate.netmedchemexpress.com The mTORC1 pathway is a central regulator of cell growth, metabolism, and survival, and its activation leads to increased protein synthesis and other anabolic processes. nih.govnih.gov Similarly, no connection between this compound and the cGMP signaling pathway has been established in the scientific literature.

Role of Proline Metabolism in Biological Systems and Compound Intervention

Proline metabolism plays a critical role in cellular homeostasis, protein synthesis, and redox balance. drugbank.com L-proline analogues can be valuable tools for studying these metabolic pathways. nih.gov However, there is no specific information on how this compound might intervene in or be utilized by the enzymatic machinery of proline metabolism.

Structure Activity Relationship Sar Studies for 2 2 Fluorophenyl Methyl L Proline Analogues

Design and Synthesis of Analogues with Systematic Structural Variations

The rational design and synthesis of analogues are cornerstones of SAR studies. For the 2-[(2-fluorophenyl)methyl]-L-proline scaffold, synthetic strategies are devised to allow for systematic modifications at key positions of the molecule. The primary approach often involves the stereoselective alkylation of an L-proline derivative. nih.gov

A general synthetic route may begin with the protection of the proline's nitrogen atom (e.g., as a Boc or Cbz derivative) and esterification of the carboxylic acid. The resulting compound can be treated with a strong base, such as lithium diisopropylamide (LDA), to generate a chiral enolate. This enolate is then reacted with a substituted benzyl (B1604629) halide, for instance, 2-fluorobenzyl bromide, to introduce the C2-substituent. nih.gov The diastereoselectivity of this alkylation step is a critical factor, often influenced by the choice of protecting groups, solvents, and reaction temperature. nih.gov

This synthetic framework enables a variety of systematic structural variations to probe the SAR:

Modification of the Phenyl Ring: The position of the fluorine atom can be moved from the ortho (2-position) to the meta (3-position) or para (4-position) to investigate the impact of electronic and steric effects. Additional substituents (e.g., chloro, methyl, methoxy (B1213986) groups) can be introduced to further explore the steric and electronic requirements of the binding pocket.

Alterations to the Proline Ring: The pyrrolidine (B122466) ring itself can be modified. For example, hydroxylation, fluorination, or methylation at the C3, C4, or C5 positions can be performed to assess how changes in ring conformation (pucker) and polarity affect activity. researchgate.net

Changes to the Linker: While the core scaffold is a methyl group, variations in the linker connecting the phenyl ring to the proline C2 position could be explored, though this represents a more significant deviation from the parent compound.

The synthesis of these specifically designed analogues provides the necessary chemical tools to systematically map the molecular features essential for biological function. acs.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative structure-activity relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For analogues of this compound, a QSAR model can predict the activity of novel compounds and help prioritize synthetic efforts. mdpi.com

The development of a QSAR model involves several steps:

Data Set Assembly: A training set of synthesized analogues with experimentally determined biological activities (e.g., IC₅₀ or Kᵢ values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each analogue. These can be 2D descriptors (e.g., molecular weight, atom counts, topological indices) or 3D descriptors (e.g., molecular shape, volume, electronic properties like HOMO/LUMO energies). researchgate.netnih.gov

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build an equation that links a selection of descriptors to the observed biological activity. nih.gov

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation (using a separate test set of compounds not included in model generation). researchgate.net

A hypothetical QSAR model for a series of analogues might take the form of the following equation:

log(1/IC₅₀) = β₀ + β₁(LogP) + β₂(σ) + β₃(Es)

Where LogP represents lipophilicity, σ (Sigma) represents the electronic effect of a substituent on the phenyl ring, and Es represents a steric parameter. The coefficients (β) indicate the relative importance of each property.

Table 1: Hypothetical Data for a QSAR Study of 2-(X-phenylmethyl)-L-Proline Analogues This table illustrates the type of data used to construct a QSAR model. Biological activity is represented as pIC₅₀ (-log(IC₅₀)), and descriptors include the partition coefficient (LogP), the Hammett constant for the phenyl substituent (Sigma, σ), and a steric parameter (Es).

CompoundSubstituent (X)pIC₅₀LogPSigma (σ)Es
1H6.51.80.000.00
22-F7.22.00.06-0.46
33-F6.82.00.34-0.46
44-F6.92.00.06-0.46
54-Cl7.12.50.23-0.97
64-CH₃6.72.3-0.17-1.24
74-OCH₃6.61.7-0.27-0.55

Such models provide valuable insights, suggesting, for instance, that increased activity is correlated with moderate lipophilicity and the presence of an electron-withdrawing group at a specific position on the phenyl ring. rsc.org

Investigation of Key Pharmacophoric Features

A pharmacophore is a three-dimensional arrangement of essential molecular features that are necessary for a ligand to be recognized by and to interact with a specific biological target. unina.it Identifying the pharmacophore for this compound analogues helps in understanding the binding mode and in designing novel scaffolds. nih.gov

Based on the structure of the parent compound, the key pharmacophoric features can be hypothesized as:

Anionic/Hydrogen Bond Acceptor (A): The carboxylate group of the proline is a critical feature, likely forming an ionic bond or strong hydrogen bonds with a positively charged residue (e.g., arginine, lysine) or a hydrogen bond donor in the receptor's active site.

Hydrogen Bond Donor (D): The secondary amine within the proline ring can act as a hydrogen bond donor, contributing to binding affinity and specificity.

Hydrophobic/Aromatic Region (H/Ar): The 2-fluorophenyl ring provides a large, hydrophobic surface that can engage in van der Waals, hydrophobic, or aromatic (e.g., π-π stacking) interactions with nonpolar regions of the binding site.

Table 2: Key Pharmacophoric Features and Their Postulated Roles

Feature IDFeature TypePostulated Interacting Group in Receptor
A1Anionic / H-Bond AcceptorPositively charged or H-bond donor amino acid (e.g., Arg, Lys, Ser)
D1H-Bond DonorH-bond acceptor amino acid (e.g., Asp, Glu, backbone carbonyl)
H1/Ar1Hydrophobic / AromaticAromatic or aliphatic amino acid (e.g., Phe, Tyr, Trp, Leu, Val)

The precise spatial relationship between these three points—the distance and angles between the carboxylate, the amine, and the aromatic ring—is crucial for optimal receptor fit. Pharmacophore models are developed by superimposing a set of active molecules and extracting the common chemical features, or by analyzing the known 3D structure of the target protein. nih.govdovepress.com These models serve as 3D queries for virtual screening of compound libraries to identify new, structurally diverse molecules with the potential for similar biological activity. researchgate.net

Influence of Fluorination on Biological Activity and Binding Interactions

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry due to its unique properties. ljmu.ac.uk In the context of this compound, the fluorine atom can profoundly influence the molecule's properties and its interaction with a biological target.

Electronic Effects: Fluorine is the most electronegative element, acting as a strong electron-withdrawing group. This alters the electron distribution of the phenyl ring, which can modulate cation-π or π-π stacking interactions within the binding site. The change in the ring's electronic character can affect its interaction with electron-rich or electron-poor aromatic residues in the target protein.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Placing a fluorine atom on the phenyl ring can block sites that are susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the compound's metabolic stability and half-life. ljmu.ac.uk

Conformational Control: Fluorination can induce conformational preferences in the molecule. For example, the substitution of hydrogen with fluorine in the proline ring itself (e.g., at the 4-position) can bias the ring's pucker (Cγ-endo vs. Cγ-exo) due to stereoelectronic effects, such as the gauche effect. nih.gov This conformational restriction can pre-organize the molecule into a more bioactive shape, enhancing binding affinity.

Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve bioavailability. However, the effect is localized, and strategic placement is key to optimizing pharmacokinetic properties.

Table 3: Illustrative Impact of Fluorine Position on Binding Affinity This hypothetical data shows how altering the position of the fluorine atom on the phenyl ring could influence binding affinity (Kᵢ) due to differing electronic and steric effects within a receptor's binding site.

CompoundPhenyl SubstituentIllustrative Kᵢ (nM)Rationale for Affinity Change
1H (non-fluorinated)50Baseline hydrophobic/aromatic interaction.
22-Fluoro15Favorable interaction with a specific polar residue or H-bond donor near the ortho position; potential for improved conformational fit.
33-Fluoro45Electronic perturbation less critical for binding; possible minor steric clash.
44-Fluoro25Favorable electronic modulation of the aromatic ring for π-stacking or cation-π interactions.

Stereochemical Effects on Activity and Selectivity

Stereochemistry is a critical determinant of biological activity, as biological macromolecules like receptors and enzymes are chiral environments. For this compound, several stereochemical aspects are paramount.

Configuration at C2: The parent compound is derived from L-proline, which has an (S)-configuration at the α-carbon (C2). This specific configuration is essential for correctly orienting the C2-substituent and the C1-carboxylate in 3D space. The corresponding (R)-enantiomer, derived from D-proline, would present these key functional groups in a mirror-image orientation. It would likely exhibit significantly lower activity or interact with a different target, as it would not fit correctly into the chiral binding site of the intended receptor. acs.org

Proline Ring Pucker: The five-membered pyrrolidine ring is not planar and exists in two primary puckered conformations: Cγ-exo and Cγ-endo. The presence and stereochemistry of substituents on the ring can influence this conformational equilibrium. nih.gov The specific pucker adopted by the ring can affect the orientation of the C2 substituent, thereby influencing how well the ligand fits into its binding site. As noted, fluorination at the C4 position can be used to deliberately bias this pucker. nih.govresearchgate.net

Diastereomers: If an additional chiral center were introduced, for example by modifying the linker or a substituent, diastereomers would be formed. Diastereomers have different physical properties and distinct three-dimensional shapes, and they almost always exhibit different biological activities and selectivities. For instance, synthesizing an analogue with an (R)- or (S)-hydroxyl group on the benzylic carbon would create two diastereomers, each with a unique pharmacological profile.

Table 4: Hypothetical Influence of Stereochemistry on Biological Activity This table illustrates the critical role of stereochemistry. The natural (2S) configuration is expected to be the most active, while its enantiomer and diastereomers would likely have reduced or no activity.

Compound IDConfiguration at C2Other Chiral CentersIllustrative Relative Activity
AS (L-Proline)None100%
BR (D-Proline)None< 1%
CS (L-Proline)(4R)-Fluoro120%
DS (L-Proline)(4S)-Fluoro70%

These studies underscore that precise control over stereochemistry is essential for designing selective and potent therapeutic agents based on the this compound scaffold.

Potential Research Applications and Future Directions

Development of Novel Research Tools and Probes

The unique structure of 2-[(2-fluorophenyl)methyl]-L-Proline makes it an excellent candidate for the development of sophisticated research tools and chemical probes. Proline analogues are frequently utilized to investigate protein structure and function, and the introduction of a fluorinated phenyl ring offers several advantages for creating targeted probes.

19F NMR Probes: The fluorine atom provides a sensitive handle for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov This technique can be employed to study the binding interactions of the molecule with its biological targets in a complex biological milieu without the background noise associated with ¹H NMR.

Photoaffinity Labels: The phenyl ring can be further functionalized with photoreactive groups, such as azides or diazirines, to create photoaffinity labels. These probes, upon photoactivation, can form covalent bonds with their target proteins, enabling their identification and the characterization of binding sites.

Fluorescent Probes: The aromatic ring can also serve as an attachment point for fluorophores, allowing for the synthesis of fluorescent probes. These tools are invaluable for visualizing the subcellular localization of the target protein and for use in high-throughput screening assays to identify other small molecules that bind to the same target.

The development of such probes derived from this compound could significantly enhance our ability to study the function and regulation of its interacting proteins.

Contributions to Understanding Specific Biological Pathways

A significant body of research has identified the neutral amino acid transporter ASCT2 (Alanine, Serine, Cysteine Transporter 2), also known as Solute Carrier Family 1 Member 5 (SLC1A5), as a primary biological target for 2-substituted benzylproline derivatives. nih.govnih.govresearchgate.net ASCT2 is a crucial transporter of neutral amino acids, with a particularly high affinity for glutamine. frontiersin.orgresearchgate.net

The Role of ASCT2 in Cancer Metabolism:

Many cancer cells exhibit a heightened dependence on glutamine for their rapid proliferation and survival. nih.govfrontiersin.org Glutamine serves as a key nutrient, providing carbon and nitrogen for the synthesis of nucleotides, amino acids, and lipids, as well as contributing to the maintenance of redox balance. researchgate.net ASCT2 is a primary conduit for glutamine uptake in these cancer cells, and its expression is often upregulated in various malignancies. researchgate.net

By acting as an inhibitor of ASCT2, this compound has the potential to disrupt these critical metabolic pathways in cancer cells, leading to a reduction in cell growth and proliferation. nih.govnih.govnih.gov Research utilizing this compound and its analogues can, therefore, provide deeper insights into the intricacies of cancer metabolism and the role of amino acid transporters in tumorigenesis.

Biological PathwayRole of ASCT2Potential Impact of this compound Inhibition
Glutamine Metabolism Primary transporter for glutamine uptake.Reduced intracellular glutamine levels, impacting downstream metabolic processes.
Nucleotide Synthesis Supplies glutamine as a nitrogen donor for purine (B94841) and pyrimidine (B1678525) synthesis.Impaired DNA and RNA synthesis, leading to cell cycle arrest.
Redox Balance Glutamine is a precursor for glutathione (B108866) (GSH) synthesis.Increased oxidative stress and apoptosis.
mTORC1 Signaling Glutamine transport can activate the mTORC1 pathway, a key regulator of cell growth.Downregulation of mTORC1 signaling, leading to decreased protein synthesis and cell proliferation.

This table is a representation of the potential impacts based on the known functions of ASCT2.

Insights for Rational Design of Bioactive Molecules

The study of this compound and its analogues provides valuable structure-activity relationship (SAR) data for the rational design of more potent and selective bioactive molecules, particularly ASCT2 inhibitors. nih.gov

Research on benzylproline-derived ASCT2 inhibitors has indicated that substitutions on the phenyl ring can significantly influence inhibitory potency. nih.gov The nature and position of the substituent can affect the compound's hydrophobicity, steric interactions within the binding pocket, and electronic properties.

The 2-fluoro substitution in this compound is of particular interest. The fluorine atom is small and highly electronegative, which can lead to favorable interactions with the target protein through hydrogen bonding or dipole-dipole interactions. Furthermore, fluorination can enhance the metabolic stability of the compound, a desirable property for potential therapeutic agents. mdpi.com

Systematic studies involving the synthesis and biological evaluation of a series of analogues with different substitutions on the phenyl ring can provide a detailed map of the ASCT2 binding site, guiding the design of next-generation inhibitors with improved pharmacological profiles.

Identification of Unexplored Biological Targets

While ASCT2 is a well-supported target, it is plausible that this compound and related compounds may interact with other biological targets. The proline scaffold is a common motif in a variety of bioactive molecules and can interact with a diverse range of proteins.

Future research employing techniques such as chemical proteomics, using probes derived from this compound as described in section 9.1, could lead to the identification of novel, previously unexplored biological targets. The identification of such "off-target" interactions is crucial for understanding the full pharmacological profile of the compound and may reveal new therapeutic opportunities.

Methodological Innovations in Synthesis and Analysis

The synthesis of α-substituted proline analogues like this compound presents unique stereochemical challenges. The development of efficient and stereoselective synthetic routes is an active area of research. ethz.chorganic-chemistry.org

Innovations in this area could include:

Asymmetric Catalysis: The use of chiral catalysts to control the stereochemistry at the α-carbon during the introduction of the 2-fluorobenzyl group.

Novel Synthetic Strategies: The development of new synthetic methodologies that allow for the efficient and scalable production of a diverse library of 2-arylmethyl-L-proline derivatives.

Advanced Analytical Techniques: The application of advanced analytical methods, such as chiral chromatography and high-resolution mass spectrometry, for the purification and characterization of these compounds and their metabolites.

These methodological advancements would not only facilitate the study of this compound but also be broadly applicable to the synthesis of other complex amino acid analogues.

Addressing Unresolved Questions and Future Research Avenues

The study of this compound is still in its early stages, and many questions remain to be answered. Future research should focus on:

Determining the precise binding mode: Elucidating the exact molecular interactions between this compound and ASCT2 through techniques like X-ray crystallography or cryo-electron microscopy.

Evaluating in vivo efficacy: Assessing the anti-tumor activity of this compound in preclinical animal models of cancer.

Investigating mechanisms of resistance: Understanding how cancer cells might develop resistance to ASCT2 inhibitors and devising strategies to overcome it.

Exploring therapeutic potential beyond cancer: Investigating the potential of ASCT2 inhibitors in other diseases where glutamine metabolism is dysregulated, such as neurological disorders.

Broadening the scope of biological targets: Systematically screening this compound against a panel of other transporters and enzymes to identify potential new activities.

Q & A

Q. How do researchers correlate in vitro potency with in vivo efficacy for this compound?

  • Methodological Answer : Conduct dose-response studies in animal models (e.g., rodents) after establishing PK parameters (Cmax_{max}, AUC) via blood sampling and LC-MS analysis. Use pharmacodynamic biomarkers (e.g., target engagement via PET imaging) to bridge in vitro IC50_{50} values with in vivo ED50_{50} .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.